5-Ethyl-2,3-dihydro-1-benzofuran-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2,3-dihydro-1-benzofuran-7-ol is a chemical compound belonging to the benzofuran family Benzofurans are a class of organic compounds characterized by a fused benzene and furan ring
Vorbereitungsmethoden
The synthesis of 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol typically involves the cyclization of appropriate precursors. One common method is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Industrial production methods may involve the use of transition-metal catalysis for the cyclization of aryl acetylenes .
Analyse Chemischer Reaktionen
5-Ethyl-2,3-dihydro-1-benzofuran-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Catalytic hydrogenation can reduce the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, often using reagents like halogens or nitrating agents.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2,3-dihydro-1-benzofuran-7-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound exhibits biological activities such as antibacterial and antiviral properties.
Industry: The compound is used in the synthesis of materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes. The compound’s anticancer properties are linked to its ability to inhibit specific enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
5-Ethyl-2,3-dihydro-1-benzofuran-7-ol can be compared with other benzofuran derivatives such as:
2-Methyl-2,3-dihydrobenzofuran: This compound has similar structural features but differs in its methyl substitution, which affects its chemical reactivity and biological activity.
5-Ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid: This derivative has a carboxylic acid group, making it more acidic and altering its solubility and reactivity.
Eigenschaften
Molekularformel |
C10H12O2 |
---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
5-ethyl-2,3-dihydro-1-benzofuran-7-ol |
InChI |
InChI=1S/C10H12O2/c1-2-7-5-8-3-4-12-10(8)9(11)6-7/h5-6,11H,2-4H2,1H3 |
InChI-Schlüssel |
XQRNFPWVYAVXDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C(=C1)O)OCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.